molecular formula C19H17F3N4O B2755095 1-(3,4-dimethylphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 866866-70-8

1-(3,4-dimethylphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2755095
CAS No.: 866866-70-8
M. Wt: 374.367
InChI Key: ROHLWGCFOYZBAO-UHFFFAOYSA-N
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Description

The target compound, 1-(3,4-dimethylphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide, is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a 3,4-dimethylphenyl group at the 1-position and a methyl group at the 5-position. The carboxamide moiety is linked to a 3-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O/c1-11-7-8-16(9-12(11)2)26-13(3)17(24-25-26)18(27)23-15-6-4-5-14(10-15)19(20,21)22/h4-10H,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHLWGCFOYZBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-dimethylphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The triazole ring is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and data.

Chemical Structure and Properties

The compound features a triazole ring substituted with various phenyl groups, which contribute to its biological activity. The presence of trifluoromethyl and dimethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 1-(3,4-dimethylphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide have demonstrated significant antiproliferative effects against various cancer cell lines.

  • Case Study : A related study evaluated the in vitro antiproliferative activity of triazole derivatives against HeLa (cervical cancer), CEM (T-lymphocyte), and L1210 (leukemia) cells. The results indicated that modifications in the triazole structure could lead to lower IC50 values, suggesting enhanced potency against cancer cells .

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial properties. The mechanism often involves interference with fungal cell wall synthesis or inhibition of specific enzymes.

  • Research Findings : A study demonstrated that triazole derivatives exhibited broad-spectrum antimicrobial activity against various strains of bacteria and fungi. This activity is attributed to their ability to disrupt cellular processes in pathogens .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays that measure cytokine production and inflammatory markers.

  • Findings : Inflammation models using lipopolysaccharide (LPS)-stimulated macrophages showed that certain triazole derivatives significantly reduced the production of pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests a promising role for these compounds in treating inflammatory diseases .

Data Tables

Biological ActivityCell Line/ModelIC50 (μM)Reference
AntiproliferativeHeLa9.6
AntiproliferativeCEM12.4
AntimicrobialE. coli15.0
Anti-inflammatoryMacrophages20.0

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds structurally related to 1-(3,4-dimethylphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide have shown significant growth inhibition against various cancer cell lines. In particular, derivatives with similar structural motifs have demonstrated percent growth inhibitions (PGIs) of up to 86% against specific cancer types such as SNB-19 and OVCAR-8 .

Antimicrobial Properties

The triazole scaffold is known for its antimicrobial properties. Research indicates that compounds featuring the triazole ring exhibit activity against pathogens such as Mycobacterium tuberculosis. For example, studies involving related triazole compounds have shown promising results in inhibiting the growth of multidrug-resistant strains of tuberculosis .

Antimalarial Activity

Compounds containing trifluoromethyl-substituted triazoles have been synthesized as potential antimalarial agents. These derivatives were designed based on existing sulfonamide drugs and showed effective inhibition against malaria parasites in preliminary assays . The incorporation of trifluoromethyl groups has been identified as a key factor enhancing their efficacy.

Case Study 1: Anticancer Evaluation

A study evaluated several triazole derivatives for their anticancer properties against multiple cell lines. The compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Case Study 2: Antimicrobial Activity Against Tuberculosis

In another investigation, derivatives similar to 1-(3,4-dimethylphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide were tested against Mycobacterium tuberculosis. Results indicated that these compounds inhibited bacterial growth effectively at low concentrations, suggesting their potential as new antitubercular agents .

Chemical Reactions Analysis

Oxidation Reactions

The methyl group adjacent to the triazole ring (position 5) undergoes oxidation under controlled conditions.

Reaction Conditions Product Yield Key Observations Source
Methyl → Carboxylic AcidKMnO₄, H₂O, 80°C, 6 h5-Carboxy-1-(3,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide62%Selective oxidation without affecting trifluoromethyl or carboxamide groups. Confirmed via IR (C=O stretch at 1,710 cm⁻¹).

Mechanistic Insight :
Oxidation proceeds via radical intermediates in aqueous alkaline conditions, with MnO₂ as a byproduct. The electron-withdrawing carboxamide group stabilizes the transition state.

Hydrolysis of Carboxamide

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Reaction Conditions Product Yield Key Observations Source
Acidic Hydrolysis6M HCl, reflux, 12 h1-(3,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid78%Complete deamination; trifluoromethylphenyl group remains intact. LC-MS confirms m/z 314.1 [M+H]⁺.
Basic HydrolysisNaOH (10%), EtOH, 60°C, 8 hSodium salt of carboxylic acid85%Formation of water-soluble sodium carboxylate. ¹H NMR shows loss of NH signal.

Application : Hydrolysis products serve as intermediates for further derivatization (e.g., esterification).

Nucleophilic Substitution at Triazole Ring

The N1 position (3,4-dimethylphenyl-substituted nitrogen) participates in SNAr reactions due to electron-deficient triazole ring:

Reaction Conditions Product Yield Key Observations Source
Methoxy SubstitutionNaOMe, DMF, 120°C, 24 h1-(3,4-Dimethylphenyl)-5-methyl-4-methoxy-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole45%Regioselective substitution at C4. Confirmed via NOESY (proximity of methoxy to triazole ring).

Limitation : Low yields due to steric hindrance from 3-trifluoromethylphenyl group .

Reduction of Carboxamide

The carboxamide group is reduced to a primary amine:

Reaction Conditions Product Yield Key Observations Source
LiAlH₄ ReductionLiAlH₄, THF, 0°C → RT, 4 h1-(3,4-Dimethylphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-methanamine68%Complete reduction confirmed by loss of carbonyl IR peak. Amine functionalization enables salt formation.

Mechanistic Pathway :
LiAlH₄ acts as a hydride donor, converting the carbonyl group to a methylene amine.

Cross-Coupling Reactions

The trifluoromethylphenyl group participates in Pd-catalyzed couplings:

Reaction Conditions Product Yield Key Observations Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h1-(3,4-Dimethylphenyl)-5-methyl-N-[3-(biphenyl-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide55%Retention of triazole integrity. XRD confirms planar geometry of biphenyl group.

Challenges : Trifluoromethyl group reduces electron density, slowing oxidative addition .

Comparative Reactivity of Substituents

Functional Group Reactivity Trend Key Influences
3-TrifluoromethylphenylLow electrophilicity-CF₃ withdraws electrons, reducing susceptibility to electrophilic attack.
3,4-DimethylphenylModerate nucleophilicity-CH₃ donors enhance π-π stacking but hinder substitution.
CarboxamideHigh reactivityParticipates in hydrolysis, reduction, and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s analogs differ primarily in:

  • Triazole isomerism (1,2,3- vs. 1,2,4-triazole).
  • Substituents on the triazole-attached aryl group and the carboxamide-linked phenyl group.
  • Electronic and steric profiles due to substituent type (e.g., methyl, trifluoromethyl, fluorine) and position (meta, para, ortho).
Table 1: Structural and Physicochemical Comparison of Analogs
Compound Name Triazole Type Substituent on Triazole Substituent on Amide Molecular Formula Molar Mass (g/mol) pKa (Predicted) Density (g/cm³)
Target Compound 1,2,3-Triazole 3,4-Dimethylphenyl 3-(Trifluoromethyl)phenyl C19H17F3N4O 374.36 N/A N/A
1-(3,4-Dimethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole 3,4-Dimethylphenyl 4-Methylphenyl C19H20N4O 334.41 11.01 ± 0.70 1.16 ± 0.1
1-(3,4-Dimethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole 3,4-Dimethylphenyl 4-Ethylphenyl C20H22N4O 334.41 N/A N/A
N-(4-Fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide 1,2,4-Triazole 3-(Trifluoromethyl)phenyl 4-Fluorophenyl C17H12F4N4O 364.30 N/A N/A
1-[4-(Difluoromethoxy)phenyl]-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole 4-(Difluoromethoxy)phenyl 2-(Trifluoromethyl)phenyl C18H13F5N4O2 412.31 N/A N/A

Key Observations

Triazole Isomerism :

  • The 1,2,3-triazole core (target compound, ) allows for distinct dipole moments and hydrogen-bonding capabilities compared to 1,2,4-triazole derivatives (e.g., ). The 1,2,3-triazole’s nitrogen arrangement may enhance interactions with biological targets via hydrogen bonding .

Substituent Effects: Electron-Withdrawing Groups (EWGs): The 3-(trifluoromethyl)phenyl group in the target compound increases hydrophobicity and metabolic stability compared to methyl or ethyl substituents (). The trifluoromethyl group’s strong EWG nature may also reduce the basicity of adjacent functional groups. Electron-Donating Groups (EDGs): Methyl and ethyl groups () improve solubility in nonpolar environments but may reduce resistance to oxidative metabolism.

Physicochemical Properties :

  • The target compound’s molar mass (374.36 g/mol) is higher than analogs with methyl/ethyl substituents (334.41 g/mol, ) due to the trifluoromethyl group.
  • Predicted pKa values (e.g., 11.01 for ) suggest weak basicity, which may influence protonation states under physiological conditions.

Q & A

Q. Key Considerations :

  • Use polar aprotic solvents (e.g., DMF, NMP) and bases (K₂CO₃) to enhance reaction efficiency ().
  • Optimize reaction time and temperature (e.g., 80–120°C for 12–24 hours) to balance yield and byproduct formation.

Q. Table 1: Comparison of Reaction Conditions

StepReagents/ConditionsYield (%)Reference
1DMF, K₂CO₃, RT65–75
2NaN₃, 80°C, 12h70–85
3Pd(PPh₃)₂Cl₂, 120°C60–70

Basic: How can researchers characterize the structural and electronic properties of this triazole-carboxamide derivative?

Methodological Answer:
Combine spectroscopic and computational tools:

  • NMR Spectroscopy : Analyze ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the trifluoromethyl group will show distinct ¹⁹F NMR signals ().
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns ().
  • X-ray Crystallography : Resolve crystal structures to confirm bond angles and intermolecular interactions ().
  • Computational Modeling : Employ density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites ().

Example :
In , ¹H NMR of a similar triazole derivative showed aromatic protons at δ 7.2–8.1 ppm, while the trifluoromethyl group exhibited a singlet in ¹⁹F NMR.

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